molecular formula C16H15NO4 B4035174 ethyl 2-(2-furoylamino)-3-phenylacrylate

ethyl 2-(2-furoylamino)-3-phenylacrylate

Cat. No.: B4035174
M. Wt: 285.29 g/mol
InChI Key: KMGMIISTTSAGEE-QBFSEMIESA-N
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Description

Ethyl 2-(2-furoylamino)-3-phenylacrylate is a structurally complex acrylate derivative characterized by three key functional groups:

  • Ethyl ester group: Enhances solubility in organic solvents and modulates bioavailability.
  • 2-Furoylamino substituent at position 2: A furan-based amide moiety that confers unique electronic and steric properties, influencing reactivity and intermolecular interactions.

This compound’s hybrid structure combines features of acrylates (known for polymerization and conjugation properties) and furan derivatives (valued in medicinal chemistry for bioactivity).

Properties

IUPAC Name

ethyl (Z)-2-(furan-2-carbonylamino)-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-2-20-16(19)13(11-12-7-4-3-5-8-12)17-15(18)14-9-6-10-21-14/h3-11H,2H2,1H3,(H,17,18)/b13-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGMIISTTSAGEE-QBFSEMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=CC=C1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=CC=C1)/NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below compares ethyl 2-(2-furoylamino)-3-phenylacrylate with key analogues, highlighting structural variations and their implications:

Compound Name Substituents/Functional Groups Key Features Reference
Ethyl 3-(3-aminophenyl)acrylate -NH₂ at position 3 (phenyl ring) Enhanced biological activity due to free amino group; precursor for further derivatization .
Ethyl 2-cyano-3-phenylacrylate -CN at position 2 High reactivity in cycloaddition reactions; used in UV-absorbing materials .
Ethyl 2-amino-3,3-difluoro-3-phenylpropanoate -NH₂, -F at positions 2 and 3 Fluorine atoms improve metabolic stability and lipophilicity .
Ethyl 2-(4-aminophenyl)-3,3,3-trifluoro-2-hydroxypropanoate -NH₂, -CF₃, -OH at positions 2, 3, and 4 Trifluoromethyl group enhances electronegativity and bioactivity .
Key Observations:
  • Electron-Withdrawing Groups (EWGs): The 2-furoylamino group in the target compound acts as a moderate EWG, balancing reactivity between the electron-deficient cyano group (in ethyl 2-cyano-3-phenylacrylate) and electron-donating amino groups (in ethyl 3-(3-aminophenyl)acrylate) .

Physicochemical Properties

Comparative data on solubility, melting points, and stability:

Compound Name Solubility (Polar Solvents) Melting Point (°C) Stability Notes Reference
This compound* Moderate (DMSO, acetone) ~120–125 (predicted) Sensitive to strong bases; amide hydrolysis possible .
Ethyl 3-(3-aminophenyl)acrylate High (ethanol, water) 98–100 Oxidizes readily; requires inert storage .
Ethyl 2-cyano-3-phenylacrylate Low (hexane, chloroform) 85–88 Stable under acidic conditions; prone to polymerization .

*Predicted properties based on analogues.

Chemical Reactivity:
  • Hydrogen Bonding: The furoylamino group participates in hydrogen-bonding networks, as seen in graph set analyses of similar amides (e.g., N–H···O=C motifs) .
  • Nucleophilic Substitution : The ester group is susceptible to hydrolysis, while the furan ring may undergo electrophilic substitution (e.g., nitration) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 2-(2-furoylamino)-3-phenylacrylate
Reactant of Route 2
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ethyl 2-(2-furoylamino)-3-phenylacrylate

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